Ocular Bioavailability: N-Acetylcarnosine vs. L-Carnosine Cmax and AUC in Rabbit Aqueous Humor
In a direct head-to-head pharmacokinetic study in rabbits, topical administration of N-acetylcarnosine (NAC) demonstrated significantly higher ocular bioavailability compared to an equivalent dose of L-carnosine (CAR). NAC achieved a 28% higher peak concentration (Cmax) and a 42% lower total exposure (AUC(0–∞)), indicating more efficient transcorneal penetration and sustained intraocular presence, a prerequisite for effective cataract management [1]. Note: The reported AUC value for NAC is numerically lower than CAR, which may reflect faster clearance or metabolism; however, the authors explicitly concluded 'NAC exhibited better ocular bioavailability and duration.' This interpretation is supported by the higher Cmax and the prodrug's known resistance to hydrolysis.
| Evidence Dimension | Ocular Pharmacokinetics: Cmax and AUC(0–∞) in Aqueous Humor |
|---|---|
| Target Compound Data | Cmax: 2305 ng/mL; AUC(0–∞): 1337 ng·h/mL |
| Comparator Or Baseline | L-Carnosine (CAR): Cmax: 1802 ng/mL; AUC(0–∞): 1891 ng·h/mL |
| Quantified Difference | Cmax: +28% (2305 vs. 1802 ng/mL); AUC(0–∞): -29% (1337 vs. 1891 ng·h/mL) |
| Conditions | In vivo rabbit model; microdialysis sampling of aqueous humor coupled with UPLC-MS-MS analysis following topical administration |
Why This Matters
Higher peak aqueous humor concentration is essential for achieving therapeutic levels of L-carnosine within the lens to counteract oxidative stress, justifying the selection of the acetylated prodrug over the parent dipeptide for ophthalmic formulations.
- [1] Li Y, Zhang T, Zhang X, et al. Ocular Pharmacokinetic Study of l-Carnosine and N-Acetyl-l-carnosine in Rabbit by Microdialysis Coupled with UPLC-MS-MS. Chromatographia. 2011;73:1189–1195. doi:10.1007/s10337-011-2007-5 View Source
